molecular formula C14H25NO3 B179611 (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate CAS No. 159173-40-7

(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate

Cat. No. B179611
M. Wt: 255.35 g/mol
InChI Key: FAZLEVGCLGUJHN-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is mainly used as a building block in the synthesis of various natural products and pharmaceuticals.

Mechanism Of Action

The mechanism of action of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in enantioselective reactions, due to the presence of the chiral pyrrolidine ring. This compound has also been shown to exhibit anti-tumor activity in vitro, although the mechanism of this activity is not yet fully understood.

Biochemical And Physiological Effects

(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has also been shown to exhibit anti-tumor activity in vitro, although the mechanism of this activity is not yet fully understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate. One possible direction is the development of new synthetic methods for this compound, which may improve its efficiency and reduce its cost. Another possible direction is the study of its potential applications in materials science, such as in the development of new catalysts or sensors. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate.

Synthesis Methods

The synthesis of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate involves the reaction of (S)-tert-butyl 2-oxo-4-phenylbutanoate with (1R,2S)-1-hydroxy-2-methyl-3-butene-1-ol in the presence of a Lewis acid catalyst. The reaction proceeds via an enantioselective Michael addition followed by an intramolecular cyclization to form the pyrrolidine ring.

Scientific Research Applications

(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been used as a building block in the synthesis of various natural products and pharmaceuticals, including the anti-inflammatory drug carprofen and the anti-tumor agent discodermolide.

properties

CAS RN

159173-40-7

Product Name

(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2S)-1-hydroxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-6-10(2)12(16)11-8-7-9-15(11)13(17)18-14(3,4)5/h6,10-12,16H,1,7-9H2,2-5H3/t10-,11-,12+/m0/s1

InChI Key

FAZLEVGCLGUJHN-SDDRHHMPSA-N

Isomeric SMILES

C[C@@H](C=C)[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O

SMILES

CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)O

synonyms

(2S,1'R,2'S)-N-(tert-butoxycarbonyl)-2-(1'-hydroxy-2'-Methyl-3'-butenyl)-pyrrolidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.